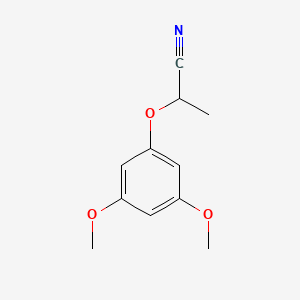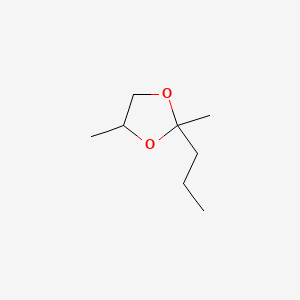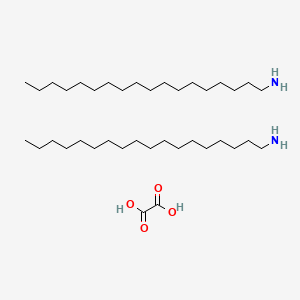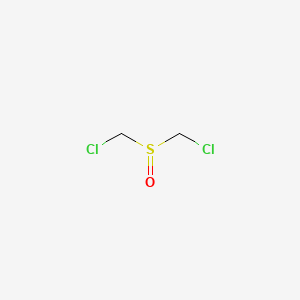
Iridium--manganese (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–manganese (1/1) is a compound formed by the combination of iridium and manganese in equal proportions. This compound is known for its unique properties, particularly in the field of magnetism and catalysis. Iridium is a transition metal known for its high density and corrosion resistance, while manganese is recognized for its role in various biological and industrial processes. The combination of these two elements results in a compound with significant potential in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iridium–manganese (1/1) typically involves the use of high-temperature solid-state reactions. One common method is to mix iridium and manganese powders in stoichiometric amounts and heat them in a controlled atmosphere. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, the production of iridium–manganese (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Iridium–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of iridium and manganese, while reduction may yield pure iridium and manganese metals .
Wissenschaftliche Forschungsanwendungen
Iridium–manganese (1/1) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which iridium–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s high surface area and unique electronic properties enable it to facilitate various chemical reactions efficiently. In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Iridium–manganese (1/1) can be compared with other similar compounds, such as:
Iridium–platinum (1/1): Known for its high catalytic activity and stability, particularly in fuel cell applications.
Manganese–cobalt (1/1): Used in battery technology due to its excellent electrochemical properties.
Iridium–rhodium (1/1): Recognized for its use in high-temperature applications and its resistance to corrosion.
The uniqueness of iridium–manganese (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
12142-03-9 |
|---|---|
Molekularformel |
IrMn |
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
iridium;manganese |
InChI |
InChI=1S/Ir.Mn |
InChI-Schlüssel |
SHMWNGFNWYELHA-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)


![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)




amino}benzoate](/img/structure/B14730682.png)

![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)

![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

